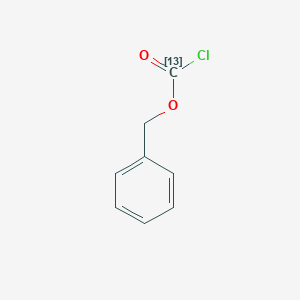

Benzyl (~13~C)carbonochloridate

Description

Nomenclature and Definitional Frameworks within Stable Isotope Chemistry

Systematic and Common Designations of Benzyl (B1604629) (¹³C)carbonochloridate

The universally recognized systematic name for this compound under IUPAC (International Union of Pure and Applied Chemistry) guidelines is benzyl carbonochloridate (B8618190) . wikipedia.orgfishersci.canih.gov The "(¹³C)" designation specifies the presence and location of the carbon-13 isotope.

In common laboratory parlance, it is frequently referred to by several other names, including:

Benzyl chloroformate-(carbonyl-¹³C) sigmaaldrich.comamerigoscientific.com

Carbobenzoxy chloride-(carbonyl-¹³C) amerigoscientific.com

Benzyloxycarbonyl chloride-(carbonyl-¹³C)

The widely used abbreviation "Cbz-Cl" or "Z-Cl" for the non-labeled compound is also often adapted for the labeled version, with the isotopic label specified in the context of the research. wikipedia.orgwikiwand.com

| Designation Type | Name |

|---|---|

| Preferred IUPAC Name | Benzyl (¹³C)carbonochloridate |

| Common Name | Benzyl chloroformate-(carbonyl-¹³C) |

| Common Name | Carbobenzoxy chloride-(carbonyl-¹³C) |

| Synonym | Z-Chloride-(carbonyl-¹³C) |

Isotopic Composition and Positional Enrichment Considerations

Benzyl (¹³C)carbonochloridate is defined by the substitution of a naturally abundant carbon-12 atom with a stable, heavier carbon-13 isotope. The key aspect of this reagent is the site-specific or positional enrichment . The ¹³C atom is strategically placed at the carbonyl carbon of the chloroformate group. sigmaaldrich.comamerigoscientific.com

This specific placement is crucial. When the compound reacts, for instance, to protect an amine group, the ¹³C label is incorporated into the resulting carbamate (B1207046). This allows researchers to follow the fate of the carbonyl carbon specifically, without ambiguity from the other seven carbon atoms in the molecule. The isotopic purity is typically high, often around 99 atom % ¹³C, ensuring that the vast majority of the molecules in the reagent contain the heavy isotope at the desired position. sigmaaldrich.com This high enrichment level is essential for generating clear signals in analytical techniques like mass spectrometry and NMR spectroscopy. cernobioscience.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇¹³CH₇ClO₂ | sigmaaldrich.comamerigoscientific.com |

| Molecular Weight | 171.59 g/mol | sigmaaldrich.comamerigoscientific.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Labeled Position | Carbonyl Carbon | sigmaaldrich.comamerigoscientific.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.202 g/mL at 25 °C | sigmaaldrich.com |

Historical Context of Carbonochloridate Reagents in Organic Synthesis

Carbonochloridate reagents, more commonly known as chloroformates, have a rich history in organic synthesis. The most prominent member of this class is the non-labeled Benzyl chloroformate (Cbz-Cl). Its introduction in the early 1930s by Leonidas Zervas was a landmark event in synthetic chemistry. wikipedia.orgwenxuecity.com

Working with Max Bergmann, Zervas utilized benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz or Z) protecting group for amines. wikipedia.orgwenxuecity.com This development was the foundation of the Bergmann-Zervas method for controlled peptide synthesis, first published in 1932. wenxuecity.com Before this, the synthesis of peptides with a defined sequence was a formidable challenge. The Cbz group effectively "masked" the reactivity of the amine group on one amino acid, allowing its carboxyl group to be coupled with the amine group of another. wikiwand.com The Cbz group could then be cleanly removed under mild conditions, typically catalytic hydrogenation, to reveal the amine for the next coupling step. wenxuecity.com

This breakthrough is hailed as a "revolution" that essentially launched the field of synthetic peptide chemistry. wikipedia.orgwikiwand.com For two decades, the Bergmann-Zervas method was the dominant procedure for peptide synthesis worldwide, paving the way for the creation of complex peptides and a deeper understanding of protein structure and function. wikipedia.orgwenxuecity.com The enduring utility of benzyl chloroformate and its derivatives is evident as they remain widely used for amine protection in modern organic synthesis. wenxuecity.com

Significance of Site-Specific Isotopic Labeling in Chemical Research

Site-specific isotopic labeling is a powerful technique that allows researchers to track the passage of atoms through a reaction or a biological system. wikipedia.org By replacing a specific atom with its heavier, stable isotope (like ¹³C), the labeled molecule becomes distinguishable from its unlabeled counterparts in analytical instruments. cernobioscience.com This seemingly simple substitution has profound implications for research.

Elucidating Reaction Mechanisms: By synthesizing a reactant with a ¹³C label at a specific position, chemists can trace where that atom ends up in the final product. This provides definitive evidence for proposed reaction pathways, helping to understand bond-breaking and bond-forming steps. catalysis.blog

Quantitative Analysis with Mass Spectrometry: In fields like proteomics, stable isotope labeling is fundamental for quantitative analysis. nih.gov Techniques like Isotope-Coded Protein Labeling (ICPL) use reagents to introduce a "heavy" and "light" tag to proteins from different samples (e.g., healthy vs. diseased cells). capes.gov.br When the samples are combined and analyzed by mass spectrometry, the ratio of the heavy to light signals for a given peptide directly corresponds to the relative abundance of the parent protein in the original samples. nih.govoup.com Benzyl (¹³C)carbonochloridate can serve as such a labeling reagent, tagging primary amine groups in peptides and proteins.

Metabolic Flux Analysis: In metabolomics, stable isotopes are used to trace metabolic pathways. silantes.com Cells are fed a ¹³C-labeled nutrient, like ¹³C-glucose, and researchers then use mass spectrometry or NMR to detect which downstream metabolites become enriched with ¹³C. creative-proteomics.comnih.gov This reveals which metabolic pathways are active and at what rate, providing critical insights into cellular physiology in both normal and disease states. nih.govbiorxiv.org Isotope-labeled reagents are used to derivatize these metabolites to improve their detection and analysis.

In essence, the precision offered by a site-specifically labeled compound like Benzyl (¹³C)carbonochloridate provides an unambiguous window into the molecular world, enabling researchers to move beyond simple observation to detailed mechanistic and quantitative understanding. nih.govstudysmarter.co.uk

Structure

2D Structure

Properties

IUPAC Name |

benzyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDAJNMJOMSNEV-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[13C](=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745947 | |

| Record name | Benzyl (~13~C)carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-35-6 | |

| Record name | Benzyl (~13~C)carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl 13c Carbonochloridate

Conventional and Modern Synthetic Routes to Benzyl (B1604629) Chloroformates

The synthesis of benzyl chloroformates has evolved from classical methods relying on hazardous reagents to more sophisticated and safer non-phosgene alternatives. These developments are particularly relevant for isotopic labeling, where efficiency and control are paramount.

Phosgene-Based Preparations and Their Evolution in Isotopic Synthesis

The traditional and most direct method for preparing benzyl chloroformate involves the reaction of benzyl alcohol with phosgene (B1210022) (COCl₂). wikipedia.orgorgsyn.org This exothermic reaction is typically performed in an inert solvent like toluene (B28343). orgsyn.org To minimize the formation of the carbonate byproduct, an excess of phosgene is often used. wikipedia.org

Reaction: PhCH₂OH + COCl₂ → PhCH₂OC(O)Cl + HCl wikipedia.org

For the synthesis of Benzyl (13C)carbonochloridate, this method is adapted by using ¹³C-labeled phosgene. The labeled phosgene can be generated from precursors such as ¹³C-labeled carbon tetrachloride or carbon monoxide. The fundamental procedure remains the same, where the labeled phosgene is bubbled through a solution of benzyl alcohol. orgsyn.org While effective, the high toxicity of phosgene necessitates stringent safety precautions. wikipedia.org

To mitigate the risks associated with handling gaseous phosgene, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) have been developed. Triphosgene, a stable crystalline solid, can be used to generate phosgene in situ, offering a safer alternative for laboratory-scale preparations, including isotopic labeling. researchgate.net A documented 5 kg triphosgene batch process for the synthesis of benzyl chloroformate has been reported, highlighting its applicability on a larger scale. researchgate.net

Non-Phosgene Approaches for Carbonochloridate (B8618190) Synthesis

Concerns over the toxicity of phosgene have driven the development of alternative, non-phosgene synthetic routes to chloroformates. These methods often involve the use of different carbonyl sources and offer milder reaction conditions.

A notable non-phosgene method involves the carbonylation of benzyl alcohol using carbon monoxide and sulfur, or carbonyl sulfide (B99878) (COS). researchgate.netresearchgate.netcapes.gov.br This two-step process first generates an S-methyl O-benzyl carbonothioate (B8497899) intermediate. The carbonylation is facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by esterification with methyl iodide. researchgate.netresearchgate.net The resulting carbonothioate is then chlorinated using sulfuryl chloride (SO₂Cl₂) to yield benzyl chloroformate in excellent yields. researchgate.netresearchgate.net

For the synthesis of Benzyl (13C)carbonochloridate, ¹³C-labeled carbon monoxide (¹³CO) serves as the isotopic source. The use of ¹³CO in palladium-catalyzed carbonylation reactions is a well-established technique for introducing a labeled carbonyl group into various organic molecules. scientificupdate.commdpi.com

Beyond carbon monoxide, other C1 sources can be employed for the synthesis of the carbonyl moiety in Benzyl (13C)carbonochloridate. These alternatives can offer advantages in terms of handling and reaction conditions.

One such alternative is the use of chloroform (B151607) (CHCl₃) as a carbon monoxide surrogate in palladium-catalyzed carbonylation reactions. researchgate.net This approach avoids the direct handling of toxic CO gas. Another versatile C1 source that can be utilized is N,N-dimethylformamide (DMF). mdpi.com In the presence of a palladium catalyst, DMF can serve as a source of carbon monoxide for carbonylation reactions. mdpi.com The incorporation of the ¹³C label would involve using ¹³C-labeled chloroform or DMF.

Visible-light-mediated carbonylation reactions have also emerged as a sustainable method for incorporating carbon monoxide. mdpi.com These reactions can proceed under mild conditions, often using metal or organocatalysts, and can be adapted for isotopic labeling with ¹³CO. mdpi.com

General Procedures for Precursor Alcohol Derivatization

The derivatization of the precursor, benzyl alcohol, is a critical step in the synthesis of benzyl chloroformate. The choice of derivatization agent and conditions can significantly impact the yield and purity of the final product.

In the context of preparing various substituted benzyl chloroformates, a general procedure involves the reaction of the corresponding benzyl alcohol with a chloroformylating agent. rsc.org For instance, in a laboratory setting, this can be achieved by reacting the alcohol with an excess of phosgene or a phosgene equivalent in an appropriate solvent. wikipedia.orgorgsyn.org

An alternative derivatization technique involves the use of perfluorooctanoyl chloride for the analysis of benzyl alcohol in serum by gas chromatography-mass spectrometry (GC-MS). nih.gov While this specific derivatization is for analytical purposes, it demonstrates the conversion of the alcohol to a different functional group. For preparative synthesis, alkyl chloroformates can also be used in derivatization reactions. researchgate.net

The table below summarizes various synthetic approaches for benzyl chloroformate and their adaptability for ¹³C labeling.

| Method | Carbonyl Source | Key Reagents | Adaptability for ¹³C Labeling | Reference |

| Phosgene-Based | Phosgene (COCl₂) | Benzyl alcohol, Phosgene | Use of ¹³C-labeled phosgene | wikipedia.orgorgsyn.org |

| Triphosgene | Triphosgene | Benzyl alcohol, Triphosgene | Use of ¹³C-labeled triphosgene | researchgate.net |

| Non-Phosgene (Sulfur) | Carbon Monoxide (CO) | Benzyl alcohol, CO, Sulfur, DBU, Methyl iodide, SO₂Cl₂ | Use of ¹³C-labeled carbon monoxide (¹³CO) | researchgate.netresearchgate.netcapes.gov.br |

| Non-Phosgene (CO Surrogate) | Chloroform (CHCl₃) | Benzyl alcohol, CHCl₃, Palladium catalyst | Use of ¹³C-labeled chloroform | researchgate.net |

| Non-Phosgene (CO Surrogate) | DMF | Benzyl alcohol, DMF, Palladium catalyst | Use of ¹³C-labeled DMF | mdpi.com |

Strategies for Targeted ¹³C Isotopic Incorporation

The primary strategy for the targeted incorporation of a ¹³C isotope into the carbonyl position of benzyl carbonochloridate is the use of a ¹³C-labeled C1 precursor. The choice of precursor depends on the selected synthetic route.

As indicated in the table above, the most direct methods involve:

¹³C-Phosgene: In the traditional phosgenation route, using phosgene enriched with ¹³C ensures the label is incorporated directly into the chloroformate group.

¹³C-Carbon Monoxide: In non-phosgene carbonylation methods, ¹³CO is the key reagent for introducing the isotopic label. This is a versatile approach, as ¹³CO is a common starting material for isotopic labeling and can be used in various catalytic systems. technologynetworks.com

The availability of commercial Benzyl chloroformate-(carbonyl-¹³C) with high isotopic purity (e.g., 99 atom % ¹³C) indicates that these synthetic strategies are well-established and efficient. sigmaaldrich.comsigmaaldrich.com The final product is a liquid with a boiling point of 103 °C at 20 mmHg and a density of approximately 1.202 g/mL at 25 °C. sigmaaldrich.com

Synthesis Leveraging ¹³C-Enriched Carbon Monoxide

A significant advancement in the synthesis of chloroformates has been the development of non-phosgene routes, which avoid the use of the highly toxic phosgene gas. One such prominent method involves the use of carbon monoxide as a C1 source. The synthesis of Benzyl (~¹³C)carbonochloridate can be adapted from the non-phosgene method developed for its unlabeled counterpart.

A key methodology for the synthesis of benzyl chloroformate using carbon monoxide was reported by Mizuno, Takahashi, and Ogawa in 2002. orgsyn.orgresearchgate.net This approach involves a two-step process. The first step is the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of a catalyst, followed by esterification. The resulting intermediate, S-methyl O-benzyl carbonothioate, is then chlorinated to yield benzyl chloroformate. orgsyn.orgresearchgate.net

For the synthesis of Benzyl (~¹³C)carbonochloridate, the critical adaptation of this method is the utilization of ¹³C-enriched carbon monoxide (¹³CO) in the initial carbonylation step. The general reaction scheme is as follows:

Step 1: Formation of ¹³C-labeled S-methyl O-benzyl carbonothioate

Benzyl alcohol is reacted with ¹³C-enriched carbon monoxide and sulfur. This reaction is typically catalyzed by an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds to form a thiocarboxylate intermediate, which is then esterified in situ with methyl iodide to produce S-methyl O-benzyl (¹³C)carbonothioate. orgsyn.orgresearchgate.net

Step 2: Chlorination to form Benzyl (~¹³C)carbonochloridate

The ¹³C-labeled S-methyl O-benzyl carbonothioate intermediate is subsequently chlorinated using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). This step cleaves the sulfur-methyl bond and replaces it with a chlorine atom, yielding the final product, Benzyl (~¹³C)carbonochloridate, with the ¹³C label in the carbonyl position. orgsyn.orgresearchgate.net

The properties of the commercially available Benzyl (~¹³C)carbonochloridate are detailed in the table below.

| Property | Value |

|---|---|

| CAS Number | 1173019-35-6 sigmaaldrich.comnih.govnih.gov |

| Molecular Formula | C₇¹³CH₇ClO₂ sigmaaldrich.comnih.govnih.gov |

| Molecular Weight | 171.59 g/mol sigmaaldrich.comnih.govnih.gov |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 103 °C at 20 mmHg sigmaaldrich.com |

| Density | 1.202 g/mL at 25 °C sigmaaldrich.com |

| Storage Temperature | −20°C sigmaaldrich.comnih.gov |

Optimization of ¹³C Transfer Efficiency in ¹³C-Carbonochloridate Formation

Key Optimization Parameters:

Pressure of ¹³C-Carbon Monoxide: In the carbonylation step, the partial pressure of ¹³CO is a crucial parameter. Higher pressures can increase the concentration of the dissolved gas in the reaction mixture, thereby favoring the forward reaction and potentially improving the rate and efficiency of ¹³C incorporation. However, handling high pressures of a toxic gas like carbon monoxide requires specialized equipment and safety protocols.

Catalyst Loading and Efficiency: The choice and concentration of the catalyst (e.g., DBU) are vital. An optimal catalyst loading will maximize the reaction rate without promoting side reactions that could consume the starting materials or the labeled intermediate. Catalyst screening and optimization of reaction conditions (temperature, solvent) are standard procedures to enhance yield and isotopic incorporation.

Reaction Time and Temperature: Optimizing the reaction time and temperature for both the carbonylation and chlorination steps is crucial. The reactions should be allowed to proceed to completion to ensure maximum conversion of the ¹³C-labeled starting material. However, prolonged reaction times or excessive temperatures could lead to decomposition of the product or labeled intermediates.

Purification Methods: Efficient purification of the final product is necessary to remove any unlabeled starting materials or byproducts. Chromatographic techniques are often employed for this purpose. The choice of purification method should be such that it minimizes loss of the valuable labeled product.

Research Findings on Isotopic Enrichment:

While not specific to this synthesis, research in other areas of isotopic labeling provides relevant insights. For example, in the cryogenic distillation of carbon monoxide, operational parameters such as column pressure, reflux ratio, and boiling power are optimized to achieve high ¹³C enrichment. researchgate.net Although a different process, this highlights the importance of fine-tuning physical and chemical parameters to maximize isotopic separation and incorporation.

The table below summarizes the key areas for optimization in the synthesis of Benzyl (~¹³C)carbonochloridate.

| Parameter for Optimization | Objective | Considerations |

|---|---|---|

| ¹³CO Pressure | Increase rate and efficiency of carbonylation. | Requires specialized high-pressure equipment and stringent safety measures. |

| Catalyst (e.g., DBU) Loading | Maximize reaction rate and selectivity. | Avoidance of side reactions and catalyst deactivation. |

| Stoichiometry | Ensure complete reaction of limiting reagents. | Minimize the formation of byproducts like carbonates. |

| Reaction Temperature and Time | Achieve complete conversion without product degradation. | Requires careful monitoring of reaction progress. |

| Purification Technique | Isolate high-purity labeled product with minimal loss. | Selection of appropriate chromatographic or distillation methods. |

Applications in Advanced Organic Synthesis and Methodology Development

Deployment in Amino Group Protection and Deprotection Strategies

The benzyloxycarbonyl group is a cornerstone in amine protection due to its stability under various conditions and its facile removal under specific, mild protocols. Benzyl (B1604629) (13C)carbonochloridate serves as the key reagent for introducing this group, effectively suppressing the nucleophilic and basic nature of the amine's nitrogen lone pair. nih.govwikipedia.org

Formation of Benzyloxycarbonyl (Cbz/Z) Protected Amines

The introduction of the Cbz protecting group using Benzyl (13C)carbonochloridate is a fundamental transformation in organic synthesis, especially in the assembly of peptides and other complex nitrogen-containing molecules. nih.govguidechem.com The reaction involves treating an amine with the reagent in the presence of a base. guidechem.com This process converts the amine into a carbamate (B1207046), which is significantly less reactive. ontosight.ai

The choice of base and solvent can be adapted to the substrate's properties. Common conditions include using an aqueous solution with a base like sodium hydroxide (B78521) or sodium carbonate, or employing organic bases such as triethylamine (B128534) or diisopropylethylamine (DIPEA) in solvents like dichloromethane. wikipedia.orgguidechem.comorgsyn.org A particularly green and convenient method involves carrying out the reaction in water at room temperature, which often proceeds with high yields and chemoselectivity. The development of the Cbz group by Leonidas Zervas and its application in the Bergmann-Zervas method was a historic breakthrough, enabling the controlled chemical synthesis of peptides for the first time. wikipedia.org

| Reagents | Solvent(s) | Temperature | Key Features |

| Benzyl chloroformate, Sodium Hydroxide | Water | 0 °C | Classic Schotten-Baumann conditions, suitable for amino acids. wikipedia.orgorgsyn.org |

| Benzyl chloroformate, Sodium Carbonate | Water | 0 °C | Mild basic conditions, widely used. wikipedia.org |

| Benzyl chloroformate, Triethylamine | Dichloromethane | 0 °C to RT | Common organic base method. |

| Benzyl chloroformate | Water | Room Temp. | Environmentally benign, high chemoselectivity. |

Regioselective Protection in Complex Molecular Architectures

A significant advantage of using Benzyl (13C)carbonochloridate is the ability to achieve regioselective protection in molecules possessing multiple nucleophilic functional groups. For instance, in substrates containing both amine and hydroxyl groups (aminols), the reaction can be tuned to selectively protect the more nucleophilic amine group, leaving the hydroxyl group intact. This chemoselectivity is crucial in the synthesis of complex natural products and pharmaceutical intermediates, as it circumvents the need for additional protection-deprotection steps for the less reactive functional groups.

Furthermore, methods have been developed for the regioselective mono-N-Cbz protection of aromatic amines in high yield, without affecting other sensitive groups, including aliphatic amines. This highlights the nuanced control that can be exerted by carefully choosing reaction conditions.

Mechanistic Aspects of Cbz-Group Introduction and Cleavage

Introduction Mechanism:

The formation of a Cbz-protected amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom on the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of Benzyl (13C)carbonochloridate. orgsyn.org This is followed by the expulsion of the chloride ion as a leaving group. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base present in the reaction mixture to prevent the protonation of the starting amine, which would render it non-nucleophilic. orgsyn.org

Cleavage (Deprotection) Mechanism: The removal of the Cbz group is as critical as its introduction and can be accomplished through several methods, providing orthogonality with other protecting groups. guidechem.com

Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. wikipedia.org The protected amine is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). wikipedia.org The mechanism involves the reductive cleavage of the benzylic C-O bond, releasing toluene (B28343) and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (loses CO₂) to yield the free amine. wikipedia.org

Acidolysis: Strong acids, such as hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI), can also cleave the Cbz group. This method is useful when the molecule contains functional groups sensitive to hydrogenation, such as alkenes or alkynes. The mechanism involves protonation of the carbamate followed by an SN2 reaction.

Other Methods: For substrates incompatible with both hydrogenolysis and strong acids, alternative deprotection strategies have been developed. These include using nucleophiles like 2-mercaptoethanol (B42355) in the presence of a base or employing visible-light photoredox catalysis to cleave the benzyl C-N bond under very mild conditions.

Utility as a Core Building Block in Sophisticated Syntheses

Beyond its role in amine protection, Benzyl (13C)carbonochloridate can also function as a reactive building block for constructing more complex molecular frameworks.

Formation of Thiohydroxamic Acid Derivatives

The synthesis of thiohydroxamic acid derivatives using Benzyl (13C)carbonochloridate as a direct precursor is not a prominently documented application in the reviewed scientific literature. While methods exist for creating related structures such as thioacids unh.edu and hydroxamic acids, the specific conversion to thiohydroxamic acids involving this reagent is not standard.

Synthesis of Novel Ester Derivatives via Esterification Reactions

Benzyl (13C)carbonochloridate is an effective reagent for the synthesis of carbonate esters through its reaction with alcohols and phenols. guidechem.com This esterification reaction is typically conducted in an organic solvent with a base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. guidechem.com For alcohols that are sterically hindered, a stronger base such as sodium hydride (NaH) may be employed. guidechem.com The resulting benzyl carbonate esters are themselves useful intermediates in further synthetic transformations. This reaction demonstrates the utility of Benzyl (13C)carbonochloridate as a tool for introducing a benzyloxycarbonyl moiety onto oxygen nucleophiles, thereby creating novel ester derivatives. guidechem.com

Catalytic Transformations Involving Carbonochloridates

Catalytic methods involving carbonochloridates are pivotal in modern organic synthesis, enabling efficient and selective transformations. The isotopic labeling with ¹³C in Benzyl (13C)carbonochloridate provides a powerful tool for mechanistic studies and for tracing the flow of carbon atoms through complex reaction pathways.

Role in Carbonylation Reactions for Ester and Amide Formation

Carbonylation reactions are fundamental processes for introducing a carbonyl group into a molecule, and benzyl carbonochloridate (B8618190) is a key player in variations of this reaction to form esters and amides. A novel method has been developed for the synthesis of S-alkyl thiocarbamates through a DBU-assisted carbonylation of amines with carbon monoxide and sulfur. researchgate.net This reaction proceeds under mild conditions and demonstrates the versatility of carbonylation chemistry involving chloroformate-related precursors. researchgate.net

A significant advancement is the development of a methodology to access isotopically labeled esters and amides from benzyl carbonates and carbamates. nih.gov This approach utilizes a decarboxylative carbonylation strategy, which is particularly valuable for ¹³C isotope labeling. The reaction is characterized by its broad substrate scope, tolerance to various functional groups, and high yields, even with structurally complex molecules. nih.gov The process effectively transforms benzyl esters into acid chloride intermediates, which can then react directly with alcohols or amines to yield the desired esters or amides under mild conditions. rsc.org

The classic use of benzyl chloroformate in peptide synthesis, where it reacts with an amino acid like glycine (B1666218) in the presence of a base, is a prime example of amide bond formation. orgsyn.org This reaction, known as the Bergmann-Zervas method, was foundational in peptide chemistry and underscores the long-standing importance of benzyl chloroformate in amide synthesis. orgsyn.org

Influence of Catalyst Systems (e.g., Palladium Complexes, DBU) on Reactivity

The reactivity of benzyl carbonochloridate and related compounds is significantly influenced by the choice of catalyst system. Both palladium complexes and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in mediating transformations.

DBU, a non-nucleophilic strong base, is a highly effective catalyst for a variety of organic transformations, including those involving carbonylation. researchgate.net It has been utilized in a novel, non-phosgene method for synthesizing benzyl chloroformate itself. The process involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of DBU, followed by esterification and chlorination. researchgate.net The presence of DBU is critical; in its absence, the carbonylation of amines to form S-alkyl thiocarbamates does not proceed. researchgate.net

Palladium-based catalysts are renowned for their ability to facilitate cross-coupling and carbonylation reactions. In the context of transformations involving benzyl groups, palladium catalysts are central to decarboxylative coupling reactions. nih.gov Mechanistic studies have provided insight into the catalytic steps, highlighting how the choice of ligand on the palladium center can overcome challenges associated with low-pressure carbonylation. nih.gov For instance, the oxidative addition of benzyl halides to palladium(0) complexes is a key step in many catalytic cycles. researchgate.net The stability and reactivity of dimeric and polynuclear palladium(II) complexes are also crucial factors in C-H functionalization catalysis. nih.gov

The table below summarizes the roles of these catalyst systems in reactions relevant to benzyl carbonochloridate chemistry.

| Catalyst System | Role in Transformation | Application Example | Reference |

| Palladium Complexes | Catalyze decarboxylative carbonylation and cross-coupling. | Synthesis of ¹³C-labeled esters and amides from benzyl carbonates. | nih.gov |

| Mediate decarboxylative benzylation of alkynes and ketones. | Site-specific benzylation of diketones under mild conditions. | nih.gov | |

| DBU | Acts as a base catalyst in carbonylation reactions. | Synthesis of S-methyl O-benzyl carbonothioates from benzyl alcohol and CO. | researchgate.netresearchgate.net |

| Essential for the formation of S-alkyl thiocarbamates from amines and CO. | DBU-assisted carbonylation of amines. | researchgate.net |

Development of Decarboxylative Carbonylation Methodologies

A significant area of development has been in decarboxylative carbonylation, a powerful strategy that couples decarboxylation with the introduction of a carbonyl group. This approach is particularly elegant for isotope labeling, as it allows for the incorporation of ¹³C from carbon monoxide.

A recently reported methodology enables the synthesis of ¹³C-labeled esters and amides from benzyl carbonates and carbamates. nih.gov This process operates through a decarboxylative carbonylation mechanism at low pressures of carbon monoxide. The reaction demonstrates high efficiency and functional group tolerance, making it applicable to the synthesis of complex molecules. nih.gov A key feature of this method is the use of an oxygen deletion strategy, which facilitates the transformation. nih.gov

Furthermore, research has explored the catalytic decarboxylative coupling of benzyl esters of certain acids using palladium catalysts. nih.gov This allows for the benzylation of molecules like alkynes and ketones under mild, base-free conditions, which is advantageous for sensitive substrates prone to isomerization. nih.gov These methodologies represent a significant expansion of synthetic tools, enabling the cross-coupling of medicinally relevant heterocycles. nih.gov A proof-of-concept has also been developed for a complementary method that involves the catalytic in situ generation of CO from the reduction of CO₂ that is liberated during the decarboxylation step, showcasing a potential route for converting CO₂-derived compounds into valuable carbonyl-containing frameworks. nih.gov

Role in Isotopic Labeling and Mechanistic Elucidation

Precision Isotopic Labeling for Biomolecular and Small Molecule Research

The ability to introduce a ¹³C label at a specific site in a molecule is invaluable for quantitative analysis and structural determination in various scientific fields.

Benzyl (B1604629) (13C)carbonochloridate serves as a key reagent for the synthesis of ¹³C-labeled esters and amides. In these reactions, the ¹³C-labeled benzoxycarbonyl group is transferred to an alcohol or an amine.

Ester Synthesis: The reaction with an alcohol in the presence of a base yields a ¹³C-labeled benzyl carbonate ester. This method is noted for its efficiency and the stability of the resulting labeled ester compared to the starting chloroformate. chemrxiv.org

Amide Synthesis: Its reaction with amines is fundamental for creating ¹³C-labeled carbamates (a type of amide). A primary or secondary amine attacks the electrophilic ¹³C-labeled carbonyl carbon, displacing the chloride and forming a stable N-Cbz protected amine. google.com This reaction is widely used in peptide synthesis to protect the amino group of amino acids. google.com Triethylamine (B128534) is often used to mediate the reaction and scavenge the HCl byproduct. nih.gov

These labeled products can be used as internal standards in mass spectrometry or as probes in NMR-based structural and dynamic studies. chemrxiv.org

A significant application of Benzyl (13C)carbonochloridate is in the synthesis of isotopically labeled pharmaceuticals for use in metabolic studies and clinical research. google.com A notable example is the synthesis of ¹³C-labeled Levofloxacin (B1675101), a broad-spectrum antibiotic. google.commedchemexpress.com

In one synthetic route, piperazine (B1678402) is first protected by reacting it with benzyl chloroformate to form CBZ-piperazine. google.com This intermediate is then reacted with a ¹³C-labeled methyl source (like methyl iodide-¹³C) to introduce the isotope. Following the removal of the CBZ protecting group, the resulting ¹³C-methylpiperazine is coupled with a levofloxacin carboxylic acid precursor to yield the final ¹³C-labeled Levofloxacin. google.com This method produces high-purity, high-abundance labeled Levofloxacin suitable for demanding analytical applications. google.com

Table 1: Synthesis of ¹³C-Labeled Levofloxacin Intermediate

| Step | Reactants | Product | Key Feature |

|---|---|---|---|

| 1 | Piperazine, Benzyl chloroformate | CBZ-piperazine | Amine protection |

| 2 | CBZ-piperazine, Methyl iodide-¹³C | CBZ-piperazine-¹³CH₃ | Isotope incorporation |

| 3 | CBZ-piperazine-¹³CH₃ | Piperazine-¹³CH₃ | Deprotection |

| 4 | Piperazine-¹³CH₃, Levofloxacin carboxylic acid | Levofloxacin-¹³CH₃ | Final coupling |

In structural biology, particularly in NMR spectroscopy of proteins, site-specific isotopic labeling is crucial for simplifying complex spectra and probing specific regions of a protein. isotope.comnih.gov While uniform labeling is common, selective labeling of certain amino acids or specific atoms within them provides more detailed information. nih.gov

Benzyl (13C)carbonochloridate is used to introduce a ¹³C label via the widely used Cbz protecting group for amines. In peptide synthesis, an amino acid's amino group is protected with the Cbz group from Benzyl (13C)carbonochloridate. This allows for subsequent chemical modifications or coupling reactions at the carboxylic acid end. The ¹³C-labeled Cbz group can then be tracked or, more commonly, removed during the synthesis, leaving the peptide chain ready for further assembly. google.com This strategy is part of a broader field where labeled amino acids are incorporated into proteins in cell-based (in vivo) or cell-free expression systems to study protein structure, dynamics, and interactions. isotope.comnih.gov Chloroformate-based derivatization methods are valued for their speed and efficiency in preparing amino acids for analysis. nih.govresearchgate.net

Mechanistic Investigations Enabled by ¹³C Labeling

The presence of the ¹³C atom acts as a spectroscopic handle, allowing researchers to follow the molecular transformations of the carbonyl group through a reaction sequence.

¹³C NMR spectroscopy is an exceptionally powerful tool for elucidating reaction mechanisms and identifying transient intermediates. pressbooks.pub When a molecule is enriched with ¹³C at a specific position using a reagent like Benzyl (13C)carbonochloridate, the signal from that carbon stands out, making it possible to track its chemical environment.

Researchers have used ¹³C-labeled compounds to study complex molecular rearrangements. nih.gov For instance, by labeling a benzyl group, it becomes possible to follow its path during ylide rearrangements, confirming or refuting proposed mechanisms like google.comsigmaaldrich.com or medchemexpress.comisotope.com shifts. The distinct chemical shift and coupling constants of the ¹³C-labeled carbon in reactants, intermediates, and products provide definitive evidence of the reaction pathway. nih.govnih.gov This technique allows for unambiguous structural assignment of products, which can be challenging to determine by other means. pressbooks.pub

Table 2: Application of ¹³C Labeling in Mechanistic Studies

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| ¹³C NMR Spectroscopy | Rearrangement of Ammonium (B1175870) Benzylides | Exclusion of isotope.comsigmaaldrich.comH shift in ylide intermediates; Confirmation of medchemexpress.comisotope.com shift pathways. | nih.gov |

| ¹³C NMR Spectroscopy | Product identification in E2 reactions | Confirmed 1-methylcyclohexene as the major product over methylenecyclohexane. | pressbooks.pub |

| ¹³C NMR & Mass Spectrometry | Metabolite analysis | Determination of ¹³C isotopomer distribution in metabolites after derivatization. | nih.gov |

Carbonylation reactions, which install a carbonyl group (C=O) into a molecule, are fundamental in organic synthesis. nih.gov The synthesis of benzyl chloroformate itself can be achieved via carbonylation using carbon monoxide as the carbonyl source, avoiding the highly toxic phosgene (B1210022). epa.gov

By using ¹³C-labeled carbon monoxide or a ¹³C-labeled precursor in these syntheses, the mechanism of catalysis can be investigated in detail. For example, in metal-catalyzed carbonylations, the ¹³C label allows researchers to observe the coordination of the carbonyl group to the metal center and its subsequent insertion into a C-H or other bond. nih.gov This helps in understanding the role of different ligands on the metal catalyst, reaction rates, and selectivity. The ¹³C NMR signal provides direct insight into the electronic and steric effects at play in the catalytic cycle, guiding the development of more efficient and selective carbonylation methodologies. nih.gov

Studies on Solvolysis Reactions and Reaction Rate Determinations

The study of solvolysis reactions—reactions where the solvent acts as the nucleophile—is crucial for understanding reaction intermediates and transition states. Benzyl (13C)carbonochloridate is instrumental in these studies. The specific rates of solvolysis for benzyl chloroformate are analyzed using the extended Grunwald-Winstein equation, which correlates the rate constant of a solvolysis reaction with the nucleophilicity (NT) and ionizing power (YCl) of the solvent. nih.gov

Research on benzyl chloroformate's solvolysis reveals two competing mechanisms depending on the solvent's properties: nih.gov

In solvents with high nucleophilicity or low ionizing power: The reaction proceeds through an association-dissociation pathway where the solvent attacks the acyl carbon. This pathway is characterized by a high sensitivity to solvent nucleophilicity (high l value) and a moderate sensitivity to solvent ionizing power (moderate m value). nih.gov

In solvents with high fluoroalcohol content: The mechanism shifts to an ionization pathway. This involves the loss of carbon dioxide to form a highly reactive carbocation, which is then captured by the solvent components. This pathway shows a much lower sensitivity to solvent nucleophilicity. nih.gov

The use of Benzyl (13C)carbonochloridate allows for the determination of the Carbon-13 Kinetic Isotope Effect (k12/k13). researchgate.net This KIE value provides profound insight into the rate-determining step of the reaction. A significant KIE suggests that the C-Cl or C-O bond involving the labeled carbonyl carbon is being broken in the slowest step of the reaction, a hallmark of the ionization mechanism. wikipedia.orgillinois.edu

| Solvent Condition | Dominant Mechanism | Key Observations | Resulting Products |

|---|---|---|---|

| High Nucleophilicity / Low Ionizing Power | Association-Dissociation | High sensitivity to solvent nucleophilicity (l value), moderate sensitivity to ionizing power (m value). | Benzyl esters, Benzyl alcohol |

| High Fluoroalcohol Content (e.g., TFE-Ethanol) | Ionization with CO2 loss | Low sensitivity to solvent nucleophilicity (l value), S values close to unity. | Benzyl chloride, Benzyl alcohol, Benzyl alkyl ether |

Analysis of C-H Bond Functionalization Pathways

The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a significant area of chemical research. The benzylic C-H bonds in the benzyl group of Benzyl (13C)carbonochloridate exhibit enhanced reactivity. wikipedia.org This increased reactivity is attributed to the relatively low bond dissociation energy of benzylic C-H bonds, as the resulting benzyl radical is stabilized by the adjacent aromatic ring. wikipedia.org

Typical C-H functionalization reactions at the benzylic position include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic position to a carboxylic acid. wikipedia.org

Halogenation: Reactions such as the Wohl-Ziegler reaction can introduce a bromine atom at the benzylic position. wikipedia.org

By employing Benzyl (13C)carbonochloridate in these reactions, researchers can measure the 13C KIE at the benzylic carbon (if a second label were placed there) or more commonly, use the existing carbonyl label as a stable reference point while studying transformations elsewhere in the molecule. The study of KIEs in such systems helps to elucidate the reaction mechanism, for instance, by determining whether C-H bond cleavage is part of the rate-limiting step. illinois.edu While direct studies citing Benzyl (13C)carbonochloridate for C-H functionalization are specific, the principles of using KIEs to probe these mechanisms are well-established. wikipedia.org

Applications in Quantitative Proteomics via Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotope labeling is a cornerstone of this field, and Benzyl (13C)carbonochloridate is a valuable reagent for this purpose. nih.gov In a typical workflow, a "heavy" isotopic label is incorporated into one sample, while a "light" (unlabeled) version is used for another. The samples are then mixed, processed, and analyzed by mass spectrometry.

Benzyl chloroformate is a classic reagent used to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto amine groups. wikipedia.org This reaction is highly efficient with the primary amines found at the N-terminus of peptides and on the side chain of lysine (B10760008) residues. By using Benzyl (13C)carbonochloridate, a "heavy" Cbz group is attached to these amines. sigmaaldrich.com

The key advantages of using 13C-based labeling reagents like Benzyl (13C)carbonochloridate in proteomics are:

Accurate Quantification: The mass difference between the heavy (13C-labeled) and light (12C) peptides allows for their simultaneous detection and quantification. The ratio of the intensities of the isotopic peaks in the mass spectrum corresponds directly to the relative abundance of the protein in the original samples. nih.gov

No Chromatographic Shift: Unlike deuterium (B1214612) (2H) labels, which can sometimes cause a slight shift in the retention time during liquid chromatography, 13C labels have nearly identical physicochemical properties to their light counterparts. nih.gov This ensures that the heavy and light peptide pairs co-elute, simplifying data analysis and improving quantitative accuracy. nih.gov

This method, a type of chemical isotope labeling, is an alternative to metabolic labeling techniques like SILAC. nih.govgoogle.com It allows for the labeling of proteins from any source, including tissues or organisms where metabolic labeling is not feasible.

| Feature | Description | Advantage in Proteomics |

|---|---|---|

| Labeling Chemistry | Reacts with primary amines (peptide N-terminus, lysine side chains) to attach a benzyloxycarbonyl group. wikipedia.org | Targets common functional groups in peptides, ensuring broad applicability. nih.gov |

| Isotopic Core | Contains a stable 13C isotope in the carbonyl group. sigmaaldrich.com | Creates a precise mass difference for mass spectrometry analysis without altering chromatographic behavior. nih.gov |

| Quantification Strategy | Comparison of mass spectrometry signal intensities between the 13C-labeled ("heavy") and unlabeled ("light") peptide pairs. | Enables accurate relative quantification of proteins across different samples. nih.gov |

Analytical Research Utilizing Benzyl 13c Carbonochloridate

Application in Spectroscopic Characterization of Labeled Compounds

The presence of the ¹³C-label in Benzyl (B1604629) (13C)carbonochloridate provides a unique spectroscopic signature that is invaluable for the characterization of derivatized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, leverages this isotopic marker to overcome challenges in structural assignment and conformational analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy is a fundamental technique for determining the carbon framework of organic molecules. uoi.gr The introduction of a ¹³C-enriched carbonyl group via derivatization with Benzyl (13C)carbonochloridate offers a distinct advantage in this process. In a standard ¹³C NMR spectrum, the natural abundance of ¹³C is only about 1.1%, resulting in low signal intensity. huji.ac.il By introducing a site with 99% ¹³C enrichment, the signal corresponding to the carbonyl carbon of the newly formed carbamate (B1207046) becomes exceptionally prominent and easily identifiable. sigmaaldrich.com

This specific labeling is particularly useful in the structural analysis of complex molecules where many carbon signals may overlap in the ¹³C NMR spectrum. uoi.gr The chemical shift of the labeled carbonyl carbon provides direct evidence of the derivatization reaction and helps to confirm the structure of the product. For instance, the reaction of Benzyl (13C)carbonochloridate with an amine-containing compound yields a benzyloxycarbonyl (Cbz)-protected amine. The ¹³C-labeled carbonyl carbon in this Cbz group will appear at a characteristic chemical shift, confirming the successful protection of the amine. Research involving the study of rearrangements in ammonium (B1175870) benzylides has utilized ¹³C-labeled benzyl groups to trace the migration of the benzyl moiety, demonstrating the power of isotopic labeling in mechanistic studies. nih.gov

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Relevant Carbon Types

This table provides general chemical shift ranges and can vary based on solvent and molecular structure. Data sourced from general ¹³C NMR principles. uoi.gr

| Carbon Type | Hybridization | Typical Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (Ketone/Aldehyde) | sp² | 190-220 |

| Carbonyl (Ester, Amide, Carbamate) | sp² | 160-185 |

| Aromatic/Alkene | sp² | 100-150 |

| Alkyne | sp | 65-90 |

| Alkyl (C-O, C-N) | sp³ | 40-80 |

While one-dimensional (1D) ¹³C NMR is excellent for identifying carbon types, multi-dimensional NMR techniques are essential for determining the complete three-dimensional structure and conformation of molecules. The ¹³C label from Benzyl (13C)carbonochloridate acts as a strategic starting point for these advanced analyses.

Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HMBC detects correlations between a ¹³C nucleus and protons that are two or three bonds away. By observing the correlation between the enriched carbonyl carbon and nearby protons in the derivatized molecule, chemists can piece together the molecular connectivity and spatial arrangement of different functional groups. This information is critical for understanding a molecule's biological activity or chemical reactivity. In complex mixtures or large molecules like phlorotannins, distinguishing between similar structures can be challenging with 1D NMR alone, making two-dimensional (2D) techniques that can correlate proton and carbon signals indispensable. nih.gov

Chromatographic Methods Coupled with Isotope Detection

The combination of chromatography for separation and mass spectrometry for detection is a cornerstone of modern analytical chemistry. Benzyl (13C)carbonochloridate enhances these methods by enabling stable isotope dilution analysis, a gold standard for quantification.

Many important analytes, such as amino acids and short-chain fatty acids (SCFAs), are not sufficiently volatile to be analyzed directly by gas chromatography (GC). nih.govresearchgate.netucdavis.edu Chemical derivatization is employed to convert these molecules into more volatile forms. Benzyl chloroformate is an effective derivatizing agent for compounds containing amine or hydroxyl groups. nih.govresearchgate.net

When Benzyl (13C)carbonochloridate is used, the resulting derivative contains a ¹³C label. sigmaaldrich.com In the mass spectrometer, this labeled derivative will have a mass-to-charge ratio (m/z) that is one unit higher than the corresponding unlabeled derivative. sigmaaldrich.com This mass difference allows for the clear differentiation and simultaneous detection of the labeled and unlabeled forms. For example, metabolic flux analysis often relies on GC-MS to measure the incorporation of ¹³C from labeled substrates into metabolites like amino acids, providing a quantitative map of cellular metabolism. shimadzu.comnih.gov The derivatization step is crucial for making these metabolites amenable to GC-MS analysis. ucdavis.edu

The most significant application of Benzyl (13C)carbonochloridate in chromatography is its use in isotope dilution mass spectrometry (IDMS). This technique provides exceptional accuracy and precision for quantifying analytes in complex matrices. In an IDMS workflow, a known quantity of the ¹³C-labeled analyte (or a derivative created using the ¹³C-labeling reagent) is added to the sample as an internal standard before any sample preparation or analysis.

This labeled internal standard behaves almost identically to the native, unlabeled analyte during extraction, derivatization, and chromatographic separation. Any sample loss or variation during these steps will affect both the labeled and unlabeled compounds equally. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of labeled internal standard, the exact quantity of the native analyte in the original sample can be calculated with high precision, effectively correcting for experimental variability.

A study on the quantification of short-chain fatty acids using benzyl chloroformate derivatization followed by GC-MS analysis demonstrated excellent method validation, achieving high sensitivity and good linearity. nih.govresearchgate.net The use of a ¹³C-labeled reagent in such a method would further enhance accuracy by enabling the principles of isotope dilution. The lower limits of detection in this study were as low as 0.1 to 5 picograms, showcasing the sensitivity of the derivatization-GC-MS approach. nih.govresearchgate.net

Table 2: Method Validation Parameters for SCFA Quantification Using Benzyl Chloroformate Derivatization and GC-MS

Data adapted from Liang et al. (2020). nih.govresearchgate.net The use of a ¹³C-labeled standard in this validated method would provide the basis for highly accurate IDMS.

| Parameter | Result |

|---|---|

| Linearity (r²) | 0.9947 - 0.9998 |

| Intra-day Precision (RSD%) | 0.56% - 13.07% |

| Inter-day Precision (RSD%) | 0.56% - 13.07% |

| Lower Limits of Detection (LOD) | 0.1 - 5 pg |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthesis Routes for Isotopic Variants

The traditional synthesis of chloroformates, including benzyl (B1604629) chloroformate, often involves the use of highly toxic and hazardous phosgene (B1210022) gas. orgsyn.orgwikipedia.org The development of greener, safer, and more sustainable synthetic routes is a critical area of research, especially for the production of expensive, isotopically labeled variants.

Future research is focused on phosgene-free methods. One promising approach involves the carbonylation of benzyl alcohol using carbon monoxide (CO) or carbonyl sulfide (B99878) (COS) as a carbonyl source, followed by chlorination with sulfuryl chloride. researchgate.netcapes.gov.br Adapting this for Benzyl (13C)carbonochloridate would involve using ¹³C-labeled carbon monoxide ([¹³C]CO) as the isotopic source. Another greener alternative to phosgene is triphosgene (B27547), a solid compound that is easier and safer to handle. google.com The synthesis could be adapted using ¹³C-labeled triphosgene.

Furthermore, the principles of green chemistry are being integrated through technologies like flow chemistry. Flow synthesis offers precise control over reaction parameters, improved safety, and enhanced mixing, which is highly beneficial for handling expensive and sensitive isotopic labeling reactions. x-chemrx.com Developing a continuous-flow process for the synthesis of Benzyl (13C)carbonochloridate could significantly improve yield, purity, and cost-effectiveness. x-chemrx.com

Table 1: Comparison of Synthetic Routes for Benzyl Chloroformate Variants

| Feature | Traditional Phosgene Method | Emerging Green Methods (e.g., [¹³C]CO) |

|---|---|---|

| Carbon Source | Phosgene (COCl₂) wikipedia.org | Carbon Monoxide (CO) or Triphosgene researchgate.netgoogle.com |

| Isotopic Precursor | [¹³C]Phosgene | [¹³C]Carbon Monoxide ([¹³C]CO) |

| Safety Profile | Highly toxic, hazardous gas wikipedia.org | Lower toxicity reagents, safer handling researchgate.netgoogle.com |

| Key Advantage | Established, well-documented | Improved safety, potential for higher atom economy |

| Future Direction | Phase-out due to hazard | Optimization, adaptation to flow chemistry x-chemrx.com |

Expansion of Isotopic Labeling Applications in Metabolomics and Flux Analysis

Benzyl chloroformate is a well-established derivatizing agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. It reacts efficiently with a wide range of metabolites, such as amines, phenols, and short-chain fatty acids, improving their volatility and chromatographic behavior. nih.govresearchgate.netrsc.org

The use of Benzyl (13C)carbonochloridate in this context offers significant advantages. In metabolomics, it can serve as an isotopic labeling agent to facilitate the clear differentiation of biological signals from background noise and to aid in compound identification. nih.gov When used in stable isotope labeling experiments, it allows for precise quantification by acting as an internal standard.

The most significant emerging application lies in ¹³C-Metabolic Flux Analysis (¹³C-MFA). ethz.chvanderbilt.edu ¹³C-MFA is a powerful technique used to measure the rates (fluxes) of metabolic reactions within living cells. nih.govnih.gov By introducing a ¹³C-labeled tracer, scientists can track the path of the carbon atoms through metabolic pathways. nih.govresearchgate.net Using Benzyl (13C)carbonochloridate to derivatize metabolites extracted from cells fed with a ¹³C-labeled nutrient (like [¹³C]-glucose) would create a dual-labeling strategy. This could provide more detailed information, resolve ambiguous pathway identifications, and increase the precision of flux measurements, particularly for pathways involving the targeted analytes. alfa-chemistry.com

Table 2: Metabolite Classes and Analytical Enhancement with Benzyl (13C)carbonochloridate

| Metabolite Class | Analytical Method | Advantage of ¹³C Labeling |

|---|---|---|

| Short-Chain Fatty Acids | GC-MS | Provides a +1 mass shift for clear identification and quantification nih.govresearchgate.net |

| Amino Acids | LC-MS/MS | Acts as an internal standard for accurate quantification in complex matrices alfa-chemistry.com |

| Biogenic Amines | GC-MS | Enables flux analysis by tracing the derivatizing group's carbon atom |

Integration with Advanced Spectroscopic and Imaging Techniques

The ¹³C isotope is a cornerstone of Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike the NMR-inactive ¹²C nucleus, the ¹³C nucleus has a spin of I = 1/2 and can be detected by NMR. bham.ac.uk The carbonyl carbon of a chloroformate group resonates in a distinct region of the ¹³C NMR spectrum (typically 160-185 ppm for carboxylic acid derivatives), making it easily identifiable. libretexts.orgchemistrysteps.com The enrichment in Benzyl (13C)carbonochloridate would produce a strong, unambiguous signal in this region, useful for reaction monitoring, purity analysis, and structural studies of its derivatives. nih.govcdnsciencepub.com

Beyond standard NMR, emerging research is focused on hyperpolarization techniques for Magnetic Resonance Imaging (MRI). Hyperpolarization dramatically increases the NMR signal of ¹³C-labeled compounds, allowing for real-time, in-vivo imaging of metabolic processes. numberanalytics.com While currently focused on metabolic substrates like pyruvate, the development of hyperpolarized ¹³C-labeled derivatizing agents could, in theory, allow for the imaging of specific metabolite pools within tissues, offering unprecedented insights into localized biochemistry. alfa-chemistry.comnih.gov

In mass spectrometry, the +1 mass shift provided by the ¹³C label is fundamental. It not only confirms the success of a derivatization reaction but also prevents isotopic overlap with naturally occurring isotopes in complex biological samples, leading to more accurate quantification. wikipedia.org

Table 3: Impact of ¹³C Label on Advanced Analytical Techniques

| Technique | Effect of ¹³C Label in Benzyl ( |

Research Application |

|---|---|---|

| ¹³C NMR Spectroscopy | Strong, distinct signal in the carbonyl region (~160-185 ppm) libretexts.orgchemistrysteps.com | Reaction monitoring, purity assessment, structural elucidation of derivatives. |

| Mass Spectrometry (MS) | Introduces a defined +1 Da mass shift to derivatives wikipedia.org | Unambiguous identification of derivatized analytes, accurate quantification. |

| Hyperpolarized MRI | Potential for massive signal enhancement (hyperpolarization) numberanalytics.com | Future in-vivo imaging of metabolite distribution and dynamics. |

Computational Modeling and Predictive Studies on 13C-Carbonochloridate Reactivity

Computational chemistry provides powerful tools to predict and understand chemical reactivity, complementing experimental work. Density Functional Theory (DFT) is a prominent method used to model reaction mechanisms, transition states, and energy barriers. mdpi.comresearchgate.net

For Benzyl (13C)carbonochloridate, DFT studies can be employed to:

Predict Reaction Mechanisms: Model the reaction pathway of the chloroformate with various nucleophiles (e.g., amines, alcohols, thiols) to understand the precise mechanism, whether it is a concerted or stepwise process.

Calculate Kinetic Isotope Effects (KIEs): The presence of the ¹³C isotope is expected to slightly slow down the reaction rate compared to the ¹²C analogue because the ¹³C atom forms a slightly stronger bond. nih.gov This phenomenon, the Kinetic Isotope Effect (KIE), is a sensitive probe of reaction mechanisms. illinois.edubaranlab.org Computational models can predict the magnitude of the ¹³C-KIE for different proposed mechanisms. nih.govelsevierpure.com Comparing these theoretical KIEs with experimentally measured values can provide strong evidence for a specific reaction pathway.

Optimize Reaction Conditions: By modeling the reaction under various simulated conditions (e.g., different solvents, temperatures), computational studies can help guide the development of more efficient experimental protocols for its use as a derivatizing agent.

These predictive studies reduce the need for extensive trial-and-error experimentation, saving time and valuable isotopically labeled material.

Table 4: Computational Approaches for Studying ¹³C-Carbonochloridate Reactivity

| Computational Method | Information Gained | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles mdpi.com | Elucidation of detailed reaction mechanisms with nucleophiles. |

| Kinetic Isotope Effect (KIE) Modeling | Prediction of k¹²/k¹³ ratio for bond-breaking steps nih.govillinois.edu | Provides a sensitive probe to validate experimentally determined mechanisms. |

| Molecular Dynamics (MD) | Solvation effects, conformational analysis | Understanding the role of the solvent and reagent structure on reactivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.